molecular formula C7H11F4N B2862400 (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine CAS No. 2248214-89-1

(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine

Cat. No.: B2862400
CAS No.: 2248214-89-1
M. Wt: 185.166
InChI Key: TZPKZKNPYKSSTL-CNZKWPKMSA-N
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Description

(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is a fluorinated organic compound with potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in its structure can significantly alter its chemical properties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine typically involves the following steps:

    Formation of the Tetrafluorocyclobutyl Ring: This can be achieved through cycloaddition reactions involving fluorinated precursors.

    Introduction of the Propan-1-amine Group: This step often involves nucleophilic substitution reactions where an amine group is introduced to the cyclobutyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition and substitution reactions under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the amine group or other functional groups in the molecule.

    Substitution: The fluorine atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups to the cyclobutyl ring.

Scientific Research Applications

(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine involves its interaction with molecular targets through its fluorinated cyclobutyl ring and amine group. These interactions can affect various pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)ethan-1-amine: Similar structure but with an ethan-1-amine group instead of propan-1-amine.

    (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)butan-1-amine: Similar structure but with a butan-1-amine group.

Uniqueness

(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-amine is unique due to its specific combination of a tetrafluorocyclobutyl ring and a propan-1-amine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

(2S)-2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F4N/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5H,2-3,12H2,1H3/t4-,5?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPKZKNPYKSSTL-CNZKWPKMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CC(C1(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CC(C1(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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